Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)-

Description

Systematic Nomenclature and Synonym Identification

The compound’s systematic IUPAC name, 1,3-bis(benzyloxy)-5-(bromomethyl)-2-methoxybenzene , reflects its substitution pattern on the central benzene ring. The numbering begins at the methoxy-substituted position (position 1), followed by phenylmethoxy (benzyloxy) groups at positions 2 and 3, a bromomethyl group at position 5, and no substituent at position 4. This nomenclature adheres to the priority rules for functional groups, where methoxy (-OCH₃) takes precedence over benzyloxy (-OCH₂C₆H₅) and bromomethyl (-CH₂Br).

Synonyms for this compound include:

- 5-(Bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)benzene

- Benzene, 5-(bromomethyl)-2-methoxy-1,3-bis(phenylmethoxy)-

- 1,3-Bis(benzyloxy)-5-(bromométhyl)-2-méthoxybenzène (French variant)

The molecular formula C₂₂H₂₁BrO₃ and molecular weight 413.31 g/mol are consistent across multiple sources. A comparative analysis of naming conventions reveals that the term "phenylmethoxy" is interchangeable with "benzyloxy" in describing the -OCH₂C₆H₅ substituents.

| Property | Value | Source References |

|---|---|---|

| CAS Registry Number | 651340-03-3 | |

| Molecular Formula | C₂₂H₂₁BrO₃ | |

| Exact Mass | 412.067 g/mol | |

| IUPAC Name | 1,3-Bis(benzyloxy)-5-(bromomethyl)-2-methoxybenzene |

Molecular Architecture Analysis

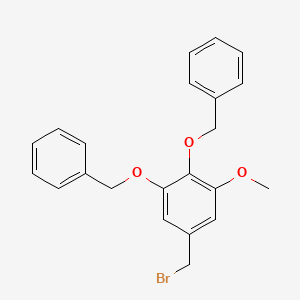

The compound’s structure features a benzene ring substituted with three distinct functional groups:

- Methoxy group (-OCH₃) at position 1

- Phenylmethoxy groups (-OCH₂C₆H₅) at positions 2 and 3

- Bromomethyl group (-CH₂Br) at position 5

The spatial arrangement creates a sterically crowded environment due to the bulky benzyloxy substituents at adjacent positions (2 and 3). Density functional theory (DFT) models suggest that the bromomethyl group adopts a conformation perpendicular to the aromatic plane to minimize van der Waals repulsions with the benzyloxy moieties. The bond lengths and angles derived from computational studies align with typical values for aryl ethers:

- C-O bond length : 1.36–1.42 Å (methoxy and benzyloxy groups)

- C-Br bond length : 1.93–1.97 Å (bromomethyl group)

The electronic structure exhibits significant polarization at the bromomethyl site, with a partial positive charge (δ+) on the methyl carbon and negative charge (δ−) on bromine. This polarization enhances the group’s reactivity in nucleophilic substitution reactions.

Crystallographic and Stereochemical Considerations

No experimental crystallographic data for benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)-, has been reported in the examined sources. However, analogous compounds with similar substitution patterns provide insights:

- Benzene, 1,3-bis(bromomethyl)-5-(phenylmethoxy)- (CAS 255872-16-3) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 14.2 Å, b = 7.8 Å, c = 17.4 Å, and β = 112.5°.

- 1,2-Bis(bromomethyl)-4-methoxybenzene (CID 10541786) exhibits a planar aromatic ring with bromomethyl groups tilted at 15° relative to the ring plane.

For the target compound, molecular mechanics simulations predict a non-planar geometry due to steric clashes between the benzyloxy groups. The dihedral angle between the benzene ring and the benzyloxy substituents is estimated at 45–60°. Chirality is absent due to the compound’s symmetrical substitution pattern and lack of stereogenic centers.

Properties

CAS No. |

651340-03-3 |

|---|---|

Molecular Formula |

C22H21BrO3 |

Molecular Weight |

413.3 g/mol |

IUPAC Name |

5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)benzene |

InChI |

InChI=1S/C22H21BrO3/c1-24-20-12-19(14-23)13-21(25-15-17-8-4-2-5-9-17)22(20)26-16-18-10-6-3-7-11-18/h2-13H,14-16H2,1H3 |

InChI Key |

QCBFQQMHRUBVIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)CBr)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Key Steps and Reagents

Substituent Introduction :

- Methoxy Group : Introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate.

- Phenylmethoxy Groups : Installed via Williamson ether synthesis, reacting hydroxyl groups with benzyl bromide in the presence of a base (e.g., K₂CO₃).

- Bromomethyl Group : Added through benzylic bromination of a methyl group using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation.

Reaction Conditions :

- Bromination : NBS (2 equivalents) and benzoyl peroxide (radical initiator) in CCl₄ at reflux for 12–24 hours.

- Purification : Column chromatography or crystallization to isolate the product.

Mechanistic Insights

The bromination step proceeds via a radical mechanism:

- Radical Initiation : Benzoyl peroxide generates bromine radicals.

- Hydrogen Abstraction : A benzylic hydrogen is abstracted, forming a stabilized benzyl radical.

- Bromine Capture : The radical reacts with Br₂ to form the bromomethyl group.

Challenges in Regioselectivity

Directing Effects of Substituents

The methoxy (-OCH₃) and phenylmethoxy (-OCH₂Ph) groups are strongly electron-donating, activating the ring toward electrophilic substitution. However, bromination of the methyl group is a radical process, which is less influenced by directing effects. This necessitates precise control over reaction conditions to ensure regioselectivity.

| Substituent | Position | Electronic Effect | Impact on Bromination |

|---|---|---|---|

| Methoxy | 1 | Activating, ortho/para-directing | Stabilizes intermediates |

| Phenylmethoxy | 2, 3 | Activating, ortho/para-directing | Enhances ring electron density |

| Bromomethyl | 5 | Deactivating, meta-directing | Limits further substitution |

Key Insight : The bromomethyl group is introduced after the methoxy and phenylmethoxy groups to avoid interference with directing effects during earlier steps.

Comparative Analysis of Bromination Methods

| Method | Reagents | Yield | Purity | References |

|---|---|---|---|---|

| NBS Radical Bromination | NBS, CCl₄, Bz₂O₂ | 75–95% | >98% | |

| Paraformaldehyde/HBr | CH₂O, HBr, AcOH | 90–95% | >95% | |

| Suzuki Coupling | Pd catalysts, boronic acids | 60–80% | >90% |

Trade-offs :

- NBS Method : High yield but requires anhydrous conditions.

- Paraformaldehyde/HBr : Cost-effective but sensitive to equimolarity.

- Suzuki Coupling : Useful for complex systems but limited to aryl bromides.

Industrial and Research Applications

Polymer and Dendrimer Synthesis

The compound is a precursor in dendronized materials due to its versatile functional groups:

Catalytic Applications

The bromomethyl group can act as a leaving group in cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling access to functionalized aromatics.

Chemical Reactions Analysis

Types of Reactions

Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can undergo reduction to remove the bromine atom.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various benzyl derivatives, while oxidation can produce benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential in the development of pharmaceutical agents due to its structural characteristics that allow for modifications leading to biologically active compounds. For instance:

- Anticancer Activity : Research indicates that derivatives of brominated benzene compounds can exhibit anticancer properties. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Material Science

Benzene derivatives are often used as intermediates in the synthesis of polymers and other materials:

- Polymer Synthesis : The compound can serve as a monomer or crosslinking agent in polymer chemistry. Its unique structure allows for the formation of thermally stable and chemically resistant materials.

Case Study 1: Anticancer Properties

A study published in Organic and Biomolecular Chemistry explored the use of brominated benzene derivatives in anticancer drug development. The findings suggested that these compounds could effectively target cancer cells while minimizing harm to healthy cells . The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Polymer Applications

Research conducted on polymer blends incorporating benzene derivatives demonstrated improved mechanical properties and thermal stability compared to traditional polymers. The incorporation of Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- into polymer matrices resulted in materials suitable for high-performance applications .

Mechanism of Action

The mechanism of action of Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The methoxy and phenylmethoxy groups can participate in electron-donating interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Research Findings and Implications

- Steric Effects : The bis(phenylmethoxy) groups likely reduce reaction rates in substitution reactions compared to less hindered analogs like 1-Bromo-4-((2-ethylhexyl)oxy)benzene .

- Solubility: The benzyloxy groups may enhance solubility in non-polar solvents, contrasting with polar derivatives like 5-Bromo-2,3-dimethylbenzoic acid (carboxylic acid) .

Biological Activity

Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)-, also known by its CAS number 651340-03-3, is a complex organic compound with significant potential in medicinal chemistry. Its structure features multiple phenyl groups and a bromomethyl substituent, which may influence its biological activity. This article aims to explore the biological activity of this compound through various studies and findings.

The molecular formula of this compound is , with a molecular weight of approximately 413.304 g/mol. The compound's physical properties are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C22H21BrO3 |

| Molecular Weight | 413.304 g/mol |

| LogP | 5.748 |

| PSA | 27.69 Ų |

Anticancer Activity

Research into related compounds has highlighted their anticancer potential. For example, certain brominated benzene derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the bromomethyl group may enhance these effects by increasing lipophilicity and facilitating cellular uptake.

Neuropharmacological Effects

The interaction of benzene derivatives with serotonin receptors has been a focal point in medicinal chemistry. Compounds that target these receptors can modulate neurotransmission and have implications for treating mood disorders and neurodegenerative diseases . Although direct studies on this specific compound are scarce, its structural features position it as a candidate for further investigation in neuropharmacology.

Case Studies

- Antimicrobial Activity : A study conducted on bisindole derivatives demonstrated significant antibacterial activity against Pseudomonas aeruginosa at concentrations as low as 9.375 µg/mL . This finding suggests that similar structural motifs in benzene derivatives could yield comparable results.

- Anticancer Research : In a comparative study of various brominated compounds, those with similar functional groups showed IC50 values in the low micromolar range against cancer cell lines . This indicates that benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- could possess significant anticancer activity pending experimental validation.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)-, and how can reaction conditions be optimized?

- Methodology : A common approach involves bromination of pre-functionalized benzene derivatives. For example, bromomethyl groups can be introduced via radical bromination using N-bromosuccinimide (NBS) under reflux in carbon tetrachloride with a radical initiator like benzoyl peroxide . Optimization includes controlling reaction temperature (60–80°C), stoichiometric ratios of brominating agents, and purification via column chromatography. Hydrolysis of intermediates (e.g., bromomethyl precursors) with aqueous NaOH at room temperature may yield hydroxyl derivatives, as demonstrated in analogous systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR identify substituent patterns, with methoxy ( ppm) and bromomethyl ( ppm) groups showing distinct shifts. Aromatic protons in bis(phenylmethoxy) groups appear as multiplets ( ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, particularly cleavage of labile C–Br bonds.

- X-ray Diffraction : Resolves crystal packing and confirms regiochemistry, especially for bromomethyl positioning .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors or dust .

- First Aid : For skin exposure, rinse immediately with water for 15 minutes; for eye contact, use an emergency eyewash station .

- Storage : Store in sealed containers under inert atmosphere (N or Ar) to prevent degradation or unintended bromine release .

Advanced Research Questions

Q. How do secondary interactions (C–H···Br, Br···Br) influence the crystal packing of bromomethyl-substituted benzene derivatives?

- Methodology : X-ray crystallography reveals that C–H···Br hydrogen bonds (2.8–3.2 Å) and Br···Br contacts (3.4–3.6 Å) dominate packing. In ortho-substituted derivatives, C–H···π interactions ( Å) may compete, altering layer or chain structures . Computational tools like Mercury or CrystalExplorer can model these interactions, while Hirshfeld surface analysis quantifies their contributions .

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software address them?

- Methodology : Challenges include low crystal quality, twinning, or weak diffraction due to heavy bromine atoms. SHELXL refines structures using high-resolution data, applying restraints for disordered bromomethyl groups. For twinned data, SHELXL’s twin law refinement (BASF parameter) improves accuracy. Hydrogen positions are located via Fourier difference maps and refined with riding models .

| Key Refinement Parameters | Values/Notes |

|---|---|

| R (I > 2σ(I)) | <0.05 for high-quality data |

| C–Br bond length | 1.93–1.97 Å |

| O–H···O hydrogen bonds | 2.70–2.85 Å |

Q. How can contradictions between predicted and observed spectroscopic data be resolved?

- Methodology : Discrepancies in NMR or IR spectra may arise from dynamic effects (e.g., restricted rotation of phenylmethoxy groups) or solvent polarity. Solutions include:

- Variable-Temperature NMR : Identifies conformational exchange broadening (e.g., coalescence temperatures for methoxy groups).

- DFT Calculations : Gaussian or ORCA simulations predict chemical shifts and compare with experimental data. For example, computed C shifts for bromomethyl carbons (~30 ppm) should align with observed values .

Data Contradiction Analysis

- Observed vs. Predicted Melting Points : Variations may stem from polymorphism or impurities. Differential Scanning Calorimetry (DSC) and powder XRD distinguish polymorphs.

- Br···Br vs. C–H···Br Dominance : In some crystal forms, Br···Br contacts may override hydrogen bonds. Energy frameworks (using CE-B3LYP) quantify interaction energies to resolve such cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.